molecular formula C₂₈H₃₉NO₁₈ B1141862 N-Acetyllactosamine heptaacetate CAS No. 73208-61-4

N-Acetyllactosamine heptaacetate

Cat. No.: B1141862
CAS No.: 73208-61-4
M. Wt: 677.61
InChI Key:
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Description

N-Acetyllactosamine heptaacetate is a complex organic compound with a significant role in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple acetyl and acetamido groups, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyllactosamine heptaacetate typically involves multi-step organic reactions. The process begins with the preparation of the core oxane structure, followed by the sequential addition of acetamido and acetyloxy groups. Common reagents used in these reactions include acetic anhydride, acetamide, and various catalysts to facilitate the acetylation and amidation processes.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Acetyllactosamine heptaacetate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acids.

    Oxidation: Oxidative reactions can convert the acetamido groups to nitro groups or other oxidized forms.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Substitution: Nucleophiles such as sodium azide or ammonia are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as deacetylated or oxidized forms, which can have different chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, N-Acetyllactosamine heptaacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to undergo hydrolysis and oxidation makes it a valuable tool for probing biochemical pathways.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of acetamido and acetyloxy groups can influence the compound’s pharmacokinetics and pharmacodynamics, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers.

Comparison with Similar Compounds

Similar Compounds

  • [(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
  • [(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3S,4S,5S)-3,4,5-trihydroxy-6-(methoxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

Uniqueness

N-Acetyllactosamine heptaacetate is unique due to its specific arrangement of acetamido and acetyloxy groups, which confer distinct chemical and biological properties. The presence of multiple acetyl groups enhances its reactivity and potential for modification, making it a versatile compound for various applications.

Properties

IUPAC Name

[(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3S,4S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39NO18/c1-11(30)29-21-24(41-15(5)34)22(19(9-38-12(2)31)45-27(21)44-18(8)37)47-28-26(43-17(7)36)25(42-16(6)35)23(40-14(4)33)20(46-28)10-39-13(3)32/h19-28H,9-10H2,1-8H3,(H,29,30)/t19?,20?,21-,22+,23-,24+,25-,26-,27+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTWMUHXXMTTHP-IPOZJNLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@H]1OC(=O)C)COC(=O)C)O[C@H]2[C@H]([C@H]([C@H](C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39NO18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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